molecular formula C17H16N4O2 B2373118 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide CAS No. 440332-01-4

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide

カタログ番号: B2373118
CAS番号: 440332-01-4
分子量: 308.341
InChIキー: FTLWUWIALIQVHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a benzotriazinone derivative characterized by a bicyclic 1,2,3-benzotriazin-4(3H)-one core linked to a phenethyl-substituted acetamide group. The benzotriazinone moiety is a nitrogen-rich heterocycle known for its role in modulating biological targets, including G-protein-coupled receptors (e.g., GPR139) .

特性

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(18-11-10-13-6-2-1-3-7-13)12-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWUWIALIQVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3-benzotriazin-4(3H)-one with phenethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

作用機序

The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and molecular studies .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents/Functional Groups Biological Activity/Notes Reference
Target Compound C₁₈H₁₇N₅O₂ 343.36 Benzotriazinone N-(2-phenylethyl)acetamide Hypothesized GPR139 modulation -
2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylthiazol-2-yl)acetamide C₁₈H₁₃N₅O₂S 363.40 Benzotriazinone N-(4-phenylthiazol-2-yl)acetamide Thiazole introduces sulfur; unconfirmed activity
iCRT3 (Wnt/β-catenin inhibitor) C₂₁H₂₁N₃O₂S 379.47 Oxazole N-(2-phenylethyl)acetamide, sulfanyl-methyl group Inhibits β-catenin/TCF interaction; anti-inflammatory
4-Oxo-thiazolidinone derivatives (AJ5a–j) ~C₁₉H₁₅FN₄O₂S₂ ~442.47 Thiazolidinone Quinazolinone-thioacetamide, 4-fluorophenyl Antimicrobial activity (broth dilution method)
Methyl 2-(4-oxo-benzotriazin-3-yl)acetate C₁₀H₉N₃O₃ 219.20 Benzotriazinone Methyl ester (prodrug potential) Precursor for derivatization; 95% purity
2-(3-Oxo-1,4-benzothiazin-4-yl)acetamide C₁₀H₁₀N₂O₂S 234.26 Benzothiazine Acetamide group Structural analog with sulfur substitution

Key Observations:

Core Heterocycle Variations: The benzotriazinone core (target compound and ) is distinct from oxazole (iCRT3), thiazolidinone (), and benzothiazine (). These differences alter electronic properties and target selectivity. For example, sulfur-containing cores (e.g., thiazole in ) may enhance π-stacking interactions or metal coordination.

Substituent Effects :

  • The phenethyl group in the target compound and iCRT3 increases lipophilicity compared to methyl esters () or thiazole-linked phenyl groups (). This may improve membrane permeability but reduce aqueous solubility.
  • Sulfanyl and ester groups (iCRT3, ) introduce metabolic liabilities (e.g., susceptibility to esterase cleavage) or reactive sites for covalent binding.

Biological Activity: iCRT3 demonstrates Wnt/β-catenin pathway inhibition via β-catenin binding, suggesting the benzotriazinone core could similarly interfere with protein-protein interactions . Thiazolidinone derivatives () exhibit antimicrobial activity, implying that nitrogen/sulfur heterocycles may disrupt bacterial membranes or enzymes.

Synthetic Routes: Benzotriazinone derivatives are synthesized via condensation or cyclization reactions (e.g., ), while thiazolidinones () require mercaptoacetic acid and ZnCl₂ catalysis .

生物活性

The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a derivative of benzotriazine and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

  • IUPAC Name : 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide
  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 284.32 g/mol

The compound features a benzotriazine core with an acetamide side chain, which is significant for its interactions with biological targets. The presence of the phenylethyl group may enhance lipophilicity, potentially affecting bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzotriazine derivatives, including the target compound. The results indicate that these compounds exhibit significant antibacterial and antifungal activities.

CompoundMIC (μmol/mL)MBC (μmol/mL)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide10.7–21.421.4–40.2
Control (e.g., Norfloxacin)5.010.0

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values suggest that the compound has potent antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which benzotriazine derivatives exert their antimicrobial effects is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity. This dual action enhances their efficacy against resistant strains of bacteria .

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in EurekaSelect reported that derivatives similar to the target compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC and MBC values .
  • Antifungal Activity Assessment :
    Another investigation focused on the antifungal properties of benzotriazine derivatives against Candida albicans. Results indicated that certain derivatives exhibited antifungal activity comparable to standard antifungal agents .

Q & A

Q. Basic

  • Solubility : Use of co-solvents (e.g., PEG-400) or micellar formulations (e.g., Tween-80) in aqueous buffers .
  • Stability : pH adjustments (pH 7.4 for physiological conditions) and storage at -20°C in amber vials to prevent photodegradation .
    Validation : Stability is monitored via HPLC at 0, 24, and 48 hours .

How are reaction conditions optimized to improve yield and purity?

Q. Advanced

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading to identify optimal conditions .
  • In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Workflow example : A 15% yield increase was achieved by switching from DCM to THF and reducing reaction temperature to 40°C .

How is structure-activity relationship (SAR) analysis conducted for this compound?

Q. Advanced

  • Analog synthesis : Modifying the benzotriazine core (e.g., halogen substitution) or acetamide side chain (alkyl vs. aryl groups) .
  • Biological testing : Comparative IC50_{50} profiling against parental and resistant cell lines to identify critical functional groups .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PARP .

How are contradictions in biological data resolved (e.g., varying IC50_{50}50​ values across studies)?

Q. Advanced

  • Meta-analysis : Cross-referencing assay protocols (e.g., cell passage number, serum concentration) to identify confounding variables .
  • Dose-response validation : Re-testing under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
  • Batch variability checks : NMR and LC-MS to confirm compound integrity across labs .

What approaches identify the compound’s molecular targets?

Q. Advanced

  • Pull-down assays : Biotinylated analogs coupled with streptavidin beads to capture binding proteins .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways .
  • SPR (Surface Plasmon Resonance) : Real-time binding kinetics for putative targets like HDACs .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Exothermic reactions : Use of jacketed reactors with controlled cooling to prevent thermal runaway .
  • Purification bottlenecks : Switching from column chromatography to centrifugal partition chromatography (CPC) for >10 g batches .
  • Byproduct formation : Optimization of stoichiometry (e.g., 1.2 eq. of coupling reagent) to minimize side reactions .

How do functional groups influence the compound’s reactivity in derivatization?

Q. Advanced

  • Benzotriazine core : Susceptible to nucleophilic attack at the C4 carbonyl, enabling functionalization with amines or thiols .
  • Acetamide linker : Stable under basic conditions but hydrolyzes in strong acids (pH <2), limiting certain reactions .
  • Phenylethyl group : Participates in π-π stacking, which can be exploited for solid-phase synthesis on resin beads .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。